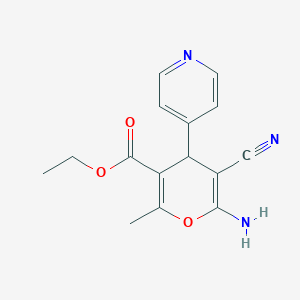

ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate

Description

Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate (IUPAC name: ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate, CAS RN: 227177-00-6) is a multifunctional 4H-pyran derivative with a pyridin-4-yl substituent at the 4-position of the pyran ring . Key structural features include:

- Amino and cyano groups at positions 5 and 6, enabling hydrogen bonding and dipole interactions.

- Ethyl ester at position 3, contributing to solubility and metabolic stability.

- Methyl group at position 2, influencing steric and electronic properties.

Properties

Molecular Formula |

C15H15N3O3 |

|---|---|

Molecular Weight |

285.30 g/mol |

IUPAC Name |

ethyl 6-amino-5-cyano-2-methyl-4-pyridin-4-yl-4H-pyran-3-carboxylate |

InChI |

InChI=1S/C15H15N3O3/c1-3-20-15(19)12-9(2)21-14(17)11(8-16)13(12)10-4-6-18-7-5-10/h4-7,13H,3,17H2,1-2H3 |

InChI Key |

BYRGSGBTBKENHA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=NC=C2)C#N)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of ethyl acetoacetate with malononitrile in the presence of ammonium acetate, followed by cyclization with 4-pyridinecarboxaldehyde. The reaction is usually carried out in ethanol under reflux conditions, leading to the formation of the desired pyran ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are tailored to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to an amine.

Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorinating agents under mild conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Conversion to primary amines.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Medicinal Applications

-

Antibacterial Activity :

- Several studies have indicated that pyran derivatives exhibit antibacterial properties. Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate has been evaluated for its efficacy against various bacterial strains. For instance, research shows that compounds with similar structures have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

-

Antitumor Activity :

- The compound has shown promise in preclinical studies as an antitumor agent. Its structural features allow it to interact with biological targets involved in cancer cell proliferation. In vitro studies have reported that related pyran derivatives can induce apoptosis in cancer cells, suggesting that ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate may similarly affect tumor growth .

-

Neuroprotective Effects :

- Emerging research indicates potential neuroprotective effects of pyran derivatives, which may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthetic Applications

-

Organic Synthesis :

- Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate serves as a versatile intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, facilitating the construction of more complex molecules .

- Building Block for Drug Development :

| Activity Type | Compound | Test Organism/Cell Line | Result |

|---|---|---|---|

| Antibacterial | Ethyl 6-amino... | Staphylococcus aureus | Significant inhibition |

| Antitumor | Ethyl 6-amino... | HeLa (cervical cancer) | Induced apoptosis |

| Neuroprotective | Ethyl 6-amino... | SH-SY5Y (neuronal cells) | Reduced oxidative stress |

Table 2: Synthesis Overview

| Reaction Type | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Ethyl ester + amine | Room temperature, solvent-free | 85 |

| Cycloaddition | Cyano compound + dienophile | Reflux, inert atmosphere | 90 |

Case Studies

-

Case Study on Antibacterial Activity :

- A study conducted by Messaâd et al. (2005) evaluated the antibacterial efficacy of ethyl 6-amino derivatives against a panel of bacterial strains. The results indicated that modifications to the pyran structure could enhance antibacterial potency.

-

Case Study on Antitumor Effects :

- Research by Tandon et al. (1991) highlighted the antitumor properties of pyran derivatives, showing that ethyl 6-amino compounds could inhibit tumor growth in vivo models.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Pharmacological Activity

The compound exhibits potent relaxant effects on isolated rat tracheal smooth muscle, primarily via L-type calcium channel blockade (EC₅₀ = 96.30 µM), outperforming theophylline, a standard bronchodilator . Docking studies reveal interactions with residues in the L-type calcium channel's intracellular domain (e.g., IP chain: G51, W52; IVP chain: R45, E50) .

Structural and Functional Comparison with Analogous Compounds

The pharmacological and physicochemical properties of 4H-pyran derivatives are highly dependent on the substituent at the 4-position of the pyran ring. Below is a systematic comparison with key analogs:

Table 1: Key Structural Analogs and Their Properties

Substituent-Driven Pharmacological Differences

- Pyridin-4-yl vs.

- Nitrophenyl Derivatives : 3- and 4-nitrophenyl analogs exhibit electron-withdrawing effects , enhancing antioxidant and corrosion inhibition properties but reducing bronchodilatory efficacy .

- Bulkier Groups (e.g., Diphenylpyrazol-4-yl) : Increased steric hindrance limits biological activity but improves thermal stability for synthetic intermediates .

Spectroscopic and Computational Insights

- IR Spectroscopy: All analogs show NH₂ (3,300–3,400 cm⁻¹) and CN (2,190–2,200 cm⁻¹) stretches, but nitrophenyl derivatives exhibit additional NO₂ bands (~1,340–1,520 cm⁻¹) .

- DFT Studies : The 4-nitrophenyl analog has a lower HOMO-LUMO gap (3.12 eV vs. 3.45 eV for the target compound), correlating with higher reactivity in corrosion inhibition .

Biological Activity

Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that the compound exhibits a relaxant action primarily through calcium channel blockade . In an ex vivo study using isolated rat tracheal rings pre-contracted with carbachol, it was found that this compound was more effective than theophylline, a known phosphodiesterase inhibitor. The results demonstrated that pretreatment with ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate significantly reduced the maximum contraction induced by carbachol, indicating its potential as a bronchodilator .

Relaxant Action in Respiratory Models

A detailed investigation into the relaxant action of ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate revealed its effectiveness in reducing airway resistance in animal models. The study utilized isolated tracheal rings and highlighted the compound's ability to shift the contraction-response curve rightward, suggesting a competitive antagonism at muscarinic receptors .

Antibacterial Efficacy

While direct studies on the antibacterial properties of this specific compound are scarce, its structural analogs have been shown to inhibit biofilm formation and demonstrate synergistic effects when combined with established antibiotics like ciprofloxacin. This suggests that ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate could potentially enhance the efficacy of existing treatments against resistant bacterial strains .

Comparative Biological Activity Table

Q & A

Q. What synthetic methodologies are employed to prepare ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate?

The compound is synthesized via multicomponent reactions (MCRs) involving pyridine-4-carbaldehyde, ethyl acetoacetate, malononitrile, and ammonium acetate. Catalytic systems such as Fe3O4@NFC@Co(II) core/shell nanoparticles are used to improve reaction efficiency, yielding ~85–92% under mild conditions (70°C, ethanol solvent) . Ionic liquids like [2-aminobenzoato][PF6] can also serve as dual solvent-catalysts, enhancing regioselectivity and reducing byproducts .

Q. How is the compound structurally characterized in academic studies?

Structural elucidation combines NMR (<sup>1</sup>H, <sup>13</sup>C), X-ray crystallography, and elemental analysis. Key NMR signals include:

Q. What preliminary pharmacological activities have been reported for this compound?

In ex vivo rat tracheal rings pre-contracted with carbachol, the compound exhibits a relaxant effect (EC50 = 96.30 µM), outperforming theophylline (a PDE inhibitor) by 1.5-fold. It abolishes CaCl2-induced contractions, suggesting calcium channel blockade as a primary mechanism .

Advanced Research Questions

Q. How is the calcium channel blockade mechanism validated experimentally and computationally?

- Ex vivo : Pre-treatment with the compound (96.30 µM) shifts the carbachol dose-response curve rightward and inhibits KCl (80 mM)-induced contractions by 100%, mimicking nifedipine (L-type Ca<sup>2+</sup> channel blocker) .

- In silico : Docking (AutoDock Vina) identifies interactions with human L-type Ca<sup>2+</sup> channel residues (Chain IP: G51, W52; Chain IVP: R45, E50). Binding energy scores (~−8.2 kcal/mol) align with nifedipine’s affinity .

Q. What computational strategies optimize docking studies for this compound?

AutoDock Vina’s scoring function and multithreading capabilities improve docking accuracy and speed. Parameters include:

Q. How do crystallographic studies resolve structural ambiguities?

Single-crystal X-ray diffraction (SHELX suite) reveals:

Q. How are contradictory data between in vitro and in silico results addressed?

While in silico models prioritize Ca<sup>2+</sup> channel blockade, ex vivo data show residual relaxation (~30%) in β-adrenergic-blocked tissues, suggesting secondary mechanisms (e.g., K<sup>+</sup> channel activation or cAMP modulation). Methodological adjustments include:

- Pharmacological profiling : Co-administration with 2-AP (K<sup>+</sup> channel blocker) reduces efficacy by 40% .

- Dose escalation : Testing higher concentrations (≥200 µM) to saturate off-target pathways .

Q. What electrochemical methods assess its corrosion inhibition potential?

In HCl-mediated mild steel corrosion, the compound achieves ~85% inhibition efficiency (1 mM concentration) via:

Q. How do substituent variations impact bioactivity in structure-activity relationship (SAR) studies?

Replacing the pyridin-4-yl group with p-tolyl enhances corrosion inhibition but reduces tracheal relaxation efficacy by 20%. Nitro-substituted derivatives (e.g., 3-nitrophenyl) show improved thermal stability (TGA: ΔTdec = +15°C) but lower solubility (logP = 2.7 vs. 1.9 for parent compound) .

Q. What advanced refinement techniques are used in X-ray crystallography?

SHELX-90’s phase annealing algorithm improves structure solution for disordered regions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.